molecular formula C9H14Cl2N2O B1379039 2-(Azetidin-3-yloxy)-4-methylpyridine dihydrochloride CAS No. 2098099-66-0

2-(Azetidin-3-yloxy)-4-methylpyridine dihydrochloride

Cat. No. B1379039
CAS RN: 2098099-66-0
M. Wt: 237.12 g/mol
InChI Key: ZECRHFFOWIZAFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an azetidine derivative with a pyridine derivative. The exact method would depend on the specific derivatives used and the desired substitution pattern on the final product. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the azetidine and pyridine rings and the position of the methyl group. The exact structure would depend on the specific synthesis method used. The compound would likely be a solid at room temperature, given the presence of the dihydrochloride salt .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidine and pyridine rings and the methyl group. The nitrogen atoms in the rings could act as nucleophiles in reactions, while the methyl group could potentially be involved in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the azetidine and pyridine rings and the methyl group. For example, the compound would likely be polar due to the presence of the nitrogen atoms and the dihydrochloride salt. This could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Transformation

2-Aryl-3,3-dichloroazetidines, related to the azetidin-3-yloxy family, have been synthesized through reduction and cycloaddition processes, demonstrating their utility as intermediates in the creation of aziridines and aroylaziridines. This showcases the azetidine ring's versatility in synthetic chemistry, especially in the formation of strained heterocyclic enamines, including azetines (Dejaegher, Mangelinckx, & de Kimpe, 2002).

Azetidines and Azetines in Heterocyclic Chemistry

Azetidines and azetidin-2-ones are highlighted for their thermal stability and reaction versatility, serving as precursors for a variety of heterocyclic compounds. Their reactions with electrophiles and nucleophiles lead to the synthesis of amides, alkenes, amines, and cyclic products such as piperidines and pyrrolidines. Azetidines are synthesized from acyclic precursors, and their transformation into azetidin-2-ones is pivotal for producing β-amino acids and other heterocyclic compounds. These compounds have shown promise in various applications, including as enzyme inhibitors and anticancer agents (Singh, D’hooghe, & Kimpe, 2008).

Antimicrobial Applications

Novel 2-azetidinones derived from pyrazin dicarboxylic acid have been synthesized, displaying significant antibacterial and antifungal activities. This underscores the potential of azetidinone derivatives in developing new antimicrobial agents (Ayyash & Habeeb, 2019).

Ligand Synthesis for Nicotinic Receptors

The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, illustrates the application of azetidine derivatives in the development of ligands for nicotinic receptors. This represents a step forward in the synthesis of novel compounds for neurological research (Karimi & Långström, 2002).

Anti-Inflammatory and Antimicrobial Activities

Azetidin-2-one derivatives containing aryl sulfonate moiety have shown promising anti-inflammatory and antimicrobial activities. Their synthesis demonstrates the potential of azetidin-2-ones in the development of new therapeutic agents (Kendre, Landge, & Bhusare, 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for this compound would depend on its specific physical, chemical, and biological properties. Given the presence of the azetidine and pyridine rings, it’s possible that this compound could be of interest in medicinal chemistry or drug discovery .

properties

IUPAC Name

2-(azetidin-3-yloxy)-4-methylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-7-2-3-11-9(4-7)12-8-5-10-6-8;;/h2-4,8,10H,5-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECRHFFOWIZAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yloxy)-4-methylpyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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